molecular formula C9H8Cl2O2 B8689138 Methyl 2,4-dichloro-3-methylbenzoate

Methyl 2,4-dichloro-3-methylbenzoate

Cat. No.: B8689138
M. Wt: 219.06 g/mol
InChI Key: OILFPGVEUFVNER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,4-dichloro-3-methylbenzoate is a chlorinated aromatic ester with the molecular formula C₉H₈Cl₂O₂ and a molecular weight of 219 g/mol. It features a benzoate backbone substituted with chlorine atoms at the 2- and 4-positions, a methyl group at the 3-position, and a methoxy ester group at the 1-position. This compound is primarily utilized as an intermediate in agrochemical synthesis due to its stability and reactivity imparted by the electron-withdrawing chlorine atoms and steric effects of the methyl group. Its structural complexity distinguishes it from simpler chlorinated benzoates or benzyl alcohols, as seen in analogs like 2,4-dichlorobenzyl alcohol or methyl salicylate.

Properties

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

methyl 2,4-dichloro-3-methylbenzoate

InChI

InChI=1S/C9H8Cl2O2/c1-5-7(10)4-3-6(8(5)11)9(12)13-2/h3-4H,1-2H3

InChI Key

OILFPGVEUFVNER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)C(=O)OC)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Functional Groups Substituent Positions
Methyl 2,4-dichloro-3-methylbenzoate C₉H₈Cl₂O₂ 219 Ester, Chloro, Methyl 2,4-Cl; 3-CH₃
2,4-Dichlorobenzyl alcohol C₇H₆Cl₂O 177 Benzyl alcohol, Chloro 2,4-Cl
Methyl 6-chloronicotinate C₇H₆ClNO₂ 171.58 Ester, Chloro 6-Cl (pyridine ring)
Methyl salicylate C₈H₈O₃ 152.15 Ester, Hydroxy 2-OH (ortho to ester)


Key Observations :

  • Chlorine Substitution: The target compound’s 2,4-dichloro pattern enhances electrophilic deactivation compared to monosubstituted analogs like methyl 6-chloronicotinate.
  • Steric Effects : The 3-methyl group in the target compound introduces steric hindrance, reducing nucleophilic attack susceptibility compared to unsubstituted esters like methyl salicylate.
  • Aromatic System : Unlike methyl 6-chloronicotinate (pyridine-based), the target compound’s benzene ring offers distinct electronic properties for reactions like Friedel-Crafts alkylation.

Physical and Chemical Properties

Table 2: Property Trends

Property This compound 2,4-Dichlorobenzyl alcohol Methyl salicylate
Molecular Weight 219 g/mol 177 g/mol 152.15 g/mol
Polarity Moderate (ester + Cl) High (alcohol + Cl) Moderate (ester + OH)
Water Solubility Low Moderate Low
Volatility Low (Cl reduces volatility) Moderate High (volatile odor)

Key Findings :

  • The target compound’s low water solubility aligns with its ester and chloro groups, contrasting with 2,4-dichlorobenzyl alcohol’s higher solubility due to the hydroxyl group.
  • Volatility : Methyl salicylate’s lack of chlorine and presence of a polar hydroxy group contribute to its higher volatility compared to the target compound .

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